3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol hydrochloride
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Overview
Description
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C7H11ClF3N3O and a molecular weight of 245.63 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol hydrochloride typically involves the reaction of 3-fluoropropanal with ammonia to yield the desired product . The reaction conditions often include the use of solvents such as water or organic solvents like alcohols and ethers .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and imidazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can bind to active sites on enzymes, modulating their activity and affecting biochemical pathways . The trifluoromethyl group enhances its stability and reactivity, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}propan-2-ol
Uniqueness
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol hydrochloride is unique due to its combination of an amino group, a trifluoromethyl group, and an imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in various research applications .
Properties
Molecular Formula |
C7H11ClF3N3O |
---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(1-methylimidazol-2-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H10F3N3O.ClH/c1-13-3-2-12-5(13)6(14,4-11)7(8,9)10;/h2-3,14H,4,11H2,1H3;1H |
InChI Key |
ONMDXOKYAVKRLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CN)(C(F)(F)F)O.Cl |
Origin of Product |
United States |
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